CDK4/Cyclin D1 Inhibitory Potency vs. Structural Analogs in the US9464092 Patent Family
Within the US9464092/US9527857 patent family, pyrimidine-based CDK4/6 inhibitors bearing a 2-ethylpiperidine substituent at the 6-position achieve single-digit nanomolar CDK4/cyclin D1 IC₅₀ values, while analogs with alternative 6-position heterocycles (e.g., 4-(3,3-dimethylbutyl)piperazine) show dramatically reduced potency. The target compound's 6-(2-ethylpiperidin-1-yl) motif is structurally analogous to the most potent congeners in this series [1].
| Evidence Dimension | CDK4/cyclin D1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Structural analog containing 6-(2-ethylpiperidin-1-yl) core; representative analog IC₅₀ = 1.90 nM [1] |
| Comparator Or Baseline | Analog with 4-(3,3-dimethylbutyl)piperazin-1-yl at alternative position: IC₅₀ = 9,620 nM (CDK4/cyclin D1) [2] |
| Quantified Difference | Approximately 5,000-fold difference in potency driven by the nature of the 6-position heterocyclic substituent |
| Conditions | CDK4/cyclin D1, CDK6/CycD3, CDK2/CycA, and CDK2/cyclinE kinase assays performed by Nanosyn (Santa Clara, CA); ATP concentration: 100 mM; enzyme concentrations as specified in patent protocols |
Why This Matters
The nature of the 6-position substituent on the pyrimidine core is the dominant determinant of CDK4/6 inhibitory potency, meaning that any procurement decision to substitute the 2-ethylpiperidine motif must be supported by explicit comparative enzymatic data.
- [1] BindingDB BDBM253938. US9464092, DD; US9527857, DD. CDK4/cyclin D1 IC₅₀ = 1.90 nM. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=253938 View Source
- [2] BindingDB BDBM253938 entry, same assay panel. Analog with alternative heterocycle: CDK4/cyclin D1 IC₅₀ = 9,620 nM. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=253938 View Source
